molecular formula C16H24FN3O2 B1505224 3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline CAS No. 873697-59-7

3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline

Cat. No.: B1505224
CAS No.: 873697-59-7
M. Wt: 309.38 g/mol
InChI Key: JCLPEMVDCIZCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline is a fluorinated aniline derivative featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methylene bridge linking the piperazine to the aromatic ring. The Boc group enhances solubility in organic solvents and stabilizes the secondary amine during synthetic processes, making this compound a valuable intermediate in pharmaceutical chemistry, particularly for kinase inhibitors or antipsychotic agents . Its molecular formula is C15H22FN3O2, with a calculated molecular weight of 295.36 g/mol.

Properties

IUPAC Name

tert-butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLPEMVDCIZCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703883
Record name tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-59-7
Record name tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) group and the fluorine atom enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions, including the Mannich reaction. The Boc group can be removed under physiological conditions to reveal the active piperazine moiety, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, potentially leading to therapeutic effects. The fluorine atom in the structure contributes to the compound's stability and reactivity, enhancing its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives containing piperazine rings have shown significant antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .

Anticancer Potential

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, piperazine derivatives have been tested against various human cancer cell lines, showcasing moderate to high growth inhibition rates. The exact mechanism often involves apoptosis induction or cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several piperazine derivatives for their antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Among them, certain analogs displayed IC50 values comparable to conventional antibiotics like gentamicin .
  • Anticancer Activity : In a screening of piperazine-based compounds against pancreatic cancer cell lines, several derivatives showed promising results with GI50 values in the micromolar range. Notably, modifications in the phenyl ring significantly enhanced cytotoxicity against resistant cancer cells .

Data Tables

Compound NameTarget ActivityIC50/ActivityReference
This compoundAntibacterial (S. aureus)IC50 = 19.5 µg/ml
Piperazine Derivative AAnticancer (MiaPaCa2)GI50 = 14 µM
Piperazine Derivative BAntimicrobial (E. coli)IC50 = 39 µg/ml

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline and related compounds.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical Properties/Applications Source
This compound C15H22FN3O2 295.36 Boc-protected piperazine, fluoroaniline Intermediate for protected amine synthesis
2-(1-Azepanyl)-5-fluoroaniline dihydrochloride C12H19Cl2FN2 281.20 Azepane (7-membered ring), dihydrochloride salt Higher solubility in polar solvents due to salt form
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline C11H11FN4 218.23 Triazole ring, cyclopropyl substituent mp 242–244°C; anti-staphylococcal activity
2-(Difluoromethoxy)-5-fluoroaniline C7H6F3NO 189.12 Difluoromethoxy group Likely volatile; used in agrochemicals
4-(4-(3-(...)-5-fluorophenyl)piperazin-1-yl)aniline C31H34ClFN4O2S 581.14 Complex pyrrole-piperazine scaffold High molecular weight; potential kinase inhibitor

Key Comparative Insights:

Structural Complexity vs. Simplicity: The Boc-protected piperazine derivative is less sterically hindered than the bulky pyrrole-piperazine compound (581.14 g/mol, ), favoring its use in stepwise syntheses. In contrast, 2-(difluoromethoxy)-5-fluoroaniline lacks nitrogenous rings, simplifying its reactivity but limiting applications in targeted drug design.

Solubility and Stability :

  • The dihydrochloride salt of 2-(1-azepanyl)-5-fluoroaniline exhibits higher aqueous solubility compared to the Boc-protected analogue, which is more lipophilic.
  • Triazole derivatives (e.g., 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-5-fluoroaniline) show high thermal stability (mp >240°C) due to aromatic heterocycles .

Functional Group Impact: The Boc group in the target compound enables selective deprotection for further functionalization, whereas the difluoromethoxy group in provides electron-withdrawing effects that alter aromatic ring reactivity. Piperazine vs.

Biological Relevance: Triazole-containing fluoroanilines demonstrate notable anti-staphylococcal activity (MIC values <1 µg/mL in some cases ), whereas the Boc-protected compound is primarily a synthetic intermediate.

Preparation Methods

Mannich Reaction-Based Synthesis

This method involves the condensation of:

  • A 5-fluoroaniline derivative,
  • Formaldehyde (as the methylene source),
  • Boc-protected piperazine (4-Boc-piperazine).

The reaction proceeds under acidic or neutral conditions, where the formaldehyde acts as a linker forming a methylene bridge between the aniline nitrogen and the piperazine nitrogen. The Boc group protects the piperazine nitrogen during the reaction, preventing polymerization or over-alkylation.

Key reaction conditions:

Parameter Typical Conditions
Solvent Methanol, ethanol, or dichloromethane
Temperature Room temperature to reflux (25–80 °C)
Catalyst/Acid Acetic acid or other mild acids
Reaction time Several hours to overnight

This method yields this compound with moderate to good yields depending on the purity of reagents and reaction control.

Nucleophilic Substitution (SNAr) Route

An alternative approach involves the nucleophilic aromatic substitution of a halogenated fluorinated aniline derivative (e.g., 3-(chloromethyl)-5-fluoroaniline) with Boc-protected piperazine.

Typical steps:

  • Halomethylation of 5-fluoroaniline at the 3-position to introduce a good leaving group (chloride or bromide).
  • Nucleophilic substitution by 4-Boc-piperazine under basic conditions to attach the piperazinylmethyl group.

Reaction conditions:

Parameter Typical Conditions
Solvent Polar aprotic solvents (DMF, DMSO)
Temperature Elevated temperatures (50–100 °C)
Base Potassium carbonate or triethylamine
Reaction time Several hours

This method allows for selective substitution and is amenable to scale-up with optimized yields.

Protection and Deprotection of the Piperazine Nitrogen

  • The Boc group is introduced to protect the piperazine nitrogen during synthesis, typically by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions before coupling to the aniline derivative.
  • After the coupling reaction, the Boc group can be retained or selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) depending on downstream applications.

Industrial and Process Chemistry Considerations

  • Industrial synthesis often employs continuous flow reactors to improve reaction control and yield.
  • Automated systems enable precise control over temperature, reagent addition, and reaction time to minimize by-products.
  • Optimization of leaving groups and bases in nucleophilic substitution steps enhances nucleophilicity and reaction efficiency.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Mannich Reaction 5-fluoroaniline, formaldehyde, Boc-piperazine Condensation (Mannich) Simple, mild conditions, one-pot Moderate yields, requires acid catalyst
Nucleophilic Substitution (SNAr) Halomethylated 5-fluoroaniline, Boc-piperazine, base SNAr substitution High selectivity, scalable Requires halomethylation step, elevated temperature
Boc Protection/Deprotection Piperazine, Boc2O, acid/base Protection/deprotection Protects piperazine nitrogen, versatile Additional synthetic step

Research Findings and Optimization

  • Studies have shown that changing the leaving group on the halomethylated aniline (e.g., from sulfoxide to chloride) significantly improves nucleophilic substitution yields.
  • Use of stronger bases such as cyclohexyl magnesium chloride enhances the nucleophilicity of Boc-piperazine in substitution reactions.
  • Optimization of solvent and temperature is critical to balance reaction rate and selectivity, with polar aprotic solvents favoring SNAr reactions.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyanidationKCN, DMF, 80°C8595
HydrolysisH2SO4, H2O, reflux9098
Hoffmann DegradationBr2, NaOH, EtOH7299.2

Basic Characterization: What analytical methods validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, Boc-group carbons at δ 28–30 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+1]+^+ at m/z 257.0 for related analogs) .
  • HPLC : Purity >99% is achievable via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. Table 2: Physical Properties

PropertyValueMethod
Boiling Point410.6±45.0 °C (Predicted)Computational
Density1.223±0.06 g/cm³Experimental
pKa3.81±0.10Potentiometric

Advanced Synthesis: How can researchers resolve low yields in Boc-deprotection steps?

Answer:
Low yields often arise from incomplete acidolysis or side reactions. Optimize:

  • Acid Choice : Use TFA in DCM (0°C to RT) instead of HCl to minimize carbocation formation.
  • Scavengers : Add triethylsilane (1–2 eq) to quench reactive intermediates .
  • Kinetic Monitoring : Track deprotection via in-situ IR (disappearance of Boc carbonyl peak at ~1680 cm1^{-1}) .

Advanced Data Analysis: How to address contradictory spectral data for piperazine derivatives?

Answer:
Contradictions often stem from methodological differences:

  • Dynamic vs. Static Conditions : Piperazine rings exhibit conformational flexibility in NMR (e.g., chair vs. boat forms), leading to split signals. Use variable-temperature NMR (−40°C to 50°C) to resolve .
  • Solvent Effects : Polar solvents (DMSO-d6) stabilize specific conformers, simplifying spectra .

Q. Table 3: Resolving Spectral Ambiguities

IssueSolutionReference
Split 1^1H NMR peaksVT-NMR at −40°C
Overlapping MS signalsHRMS with isotopic pattern analysis

Biological Applications: What role does this compound play in drug discovery?

Answer:
The Boc-piperazine moiety enhances pharmacokinetic properties (e.g., solubility, CNS penetration). Applications include:

  • Antimicrobial Agents : Structural analogs inhibit bacterial efflux pumps (MIC: 2–8 µg/mL against S. aureus) .
  • Kinase Inhibitors : The fluoroaniline core binds ATP pockets (IC50: <100 nM in EGFR mutants) .

Q. Table 4: Biological Activity Data

TargetAssay TypeResult
Bacterial GrowthMIC (µg/mL)2–8
EGFR KinaseIC50 (nM)95±12

Advanced Methodological Contradictions: Why do computational models fail to predict this compound’s reactivity?

Answer:

  • Electron-Withdrawing Effects : The fluorine and Boc groups create competing electronic environments, complicating DFT calculations. Hybrid functional models (e.g., B3LYP-D3) improve accuracy .
  • Solvent Interactions : Implicit solvent models underestimate polarity effects. Explicit solvent MD simulations are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
3-(4-Boc-piperazin-1-yl-methyl)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.